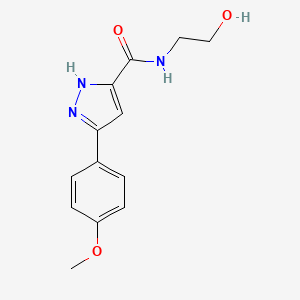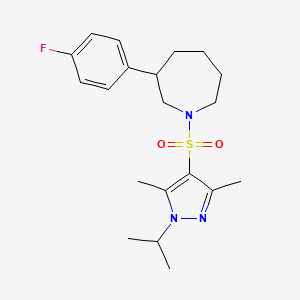
3-(4-fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-Fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane” is a chemical compound with the molecular formula C20H28FN3O2S. It has an average mass of 393.519 Da and a mono-isotopic mass of 393.188629 Da . This compound is used in scientific research, particularly in drug discovery and synthesis.
Scientific Research Applications
Dual Antagonist Synthesis
The compound has been utilized in the development of a convergent synthesis route for a potent 5HT7/5HT2 dual antagonist, showcasing its application in targeting serotonin receptors, which are crucial for regulating mood and anxiety disorders (LiangJimmy, Deng, & Mani, 2011).
Fuel Cell Applications
Research has also explored its use in the synthesis of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups, indicating its potential in enhancing the performance of fuel cells, a key technology for clean energy (Bae, Miyatake, & Watanabe, 2009).
Medicinal Chemistry
Another application is in medicinal chemistry, where derivatives of this compound have been synthesized and tested for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. This demonstrates the compound's versatility in drug development processes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Molecular Conformations and Hydrogen Bonding
The compound has been part of studies focusing on molecular conformations and hydrogen bonding, providing insights into its chemical behavior and interactions, which are fundamental for the design of new materials and drugs (Sagar et al., 2017).
Proton Exchange Membranes
It has contributed to the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers, which show promise as materials for proton exchange membranes in fuel cells, highlighting its role in advancing energy technologies (Kim, Robertson, & Guiver, 2008).
Mechanism of Action
Target of Action
The compound, also known as “3-(4-fluorophenyl)-1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)azepane”, is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
Pyrazole derivatives have been known to interact with their targets and cause significant changes, leading to their antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
properties
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-3-(4-fluorophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2S/c1-14(2)24-16(4)20(15(3)22-24)27(25,26)23-12-6-5-7-18(13-23)17-8-10-19(21)11-9-17/h8-11,14,18H,5-7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIOKWIEDTWLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Oxan-4-yl)azetidin-2-yl]methanol](/img/structure/B2744880.png)


![N-(cyclopropylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2744884.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2744885.png)
![Tert-butyl 4-[4-chloro-5-(methoxycarbonyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2744886.png)
![(2S)-3-(3,5-Dichlorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B2744888.png)
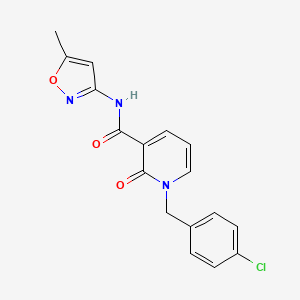
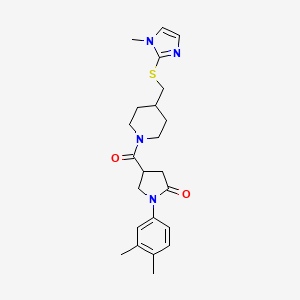
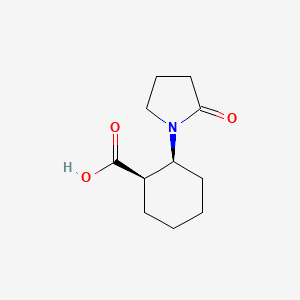
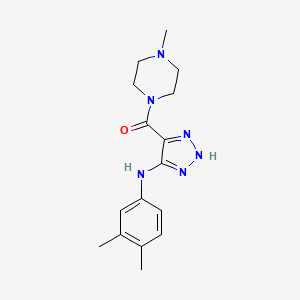
![3-Propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2744897.png)

